![molecular formula C15H17N3O6 B321289 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321289.png)
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group, an amide linkage, and a nitrobenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation of an alcohol or aldehyde precursor using reagents like potassium permanganate or chromium trioxide.
Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride followed by its reaction with the amide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like borane or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Carboxylic Acid: Formation of the corresponding alcohol.
Substitution Reactions: Formation of various substituted benzoyl derivatives.
Applications De Recherche Scientifique
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid: shares structural similarities with other nitrobenzoyl derivatives and cyclohexane carboxylic acids.
Methylcyclohexane: A simpler cyclohexane derivative used as a solvent.
Intermetallic Compounds: Though not directly related, they share the concept of combining multiple elements to achieve unique properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H17N3O6 |
|---|---|
Poids moléculaire |
335.31 g/mol |
Nom IUPAC |
(1S,2R)-2-[[(2-nitrobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17N3O6/c19-13(9-5-1-2-6-10(9)15(21)22)16-17-14(20)11-7-3-4-8-12(11)18(23)24/h3-4,7-10H,1-2,5-6H2,(H,16,19)(H,17,20)(H,21,22)/t9-,10+/m1/s1 |
Clé InChI |
PIYFLKYHFBOGIR-ZJUUUORDSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B321206.png)
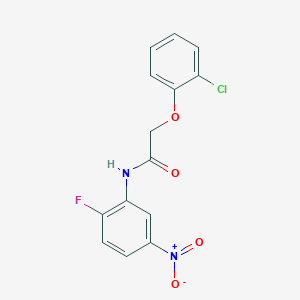
![2-{[(2-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321210.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)
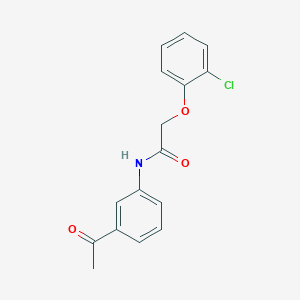
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)
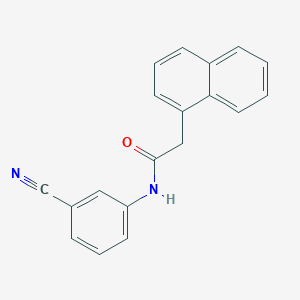
![2-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B321221.png)
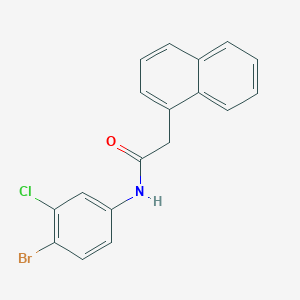
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321227.png)
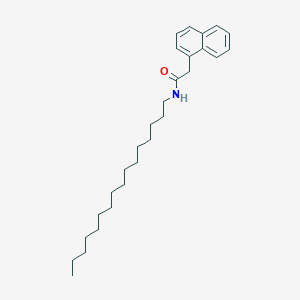
![2-(2-chlorophenoxy)-N-(2-{[(2-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321231.png)
![N-benzyl-N-(2-{benzyl[(4-ethylphenoxy)acetyl]amino}ethyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B321232.png)
